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Compound of Interest

Ethyl (3-
Compound Name:

boronobenzoylamino)acetate

Cat. No.: B1453388

The strategic incorporation of boron, particularly in the form of boronic acids, has become a
cornerstone of modern medicinal chemistry.[1][2] Once viewed with caution due to perceived
toxicity, this notion has been largely demystified, especially following the clinical success of the
proteasome inhibitor bortezomib.[1] Boronic acids are now recognized for their unique ability to
form reversible covalent bonds with hydroxyl groups of serine and threonine residues within
enzyme active sites, making them highly effective and specific inhibitors.[3][4] Ethyl (3-
boronobenzoylamino)acetate emerges as a valuable fragment in this context, offering a
synthetically tractable handle to introduce a phenylboronic acid warhead into more complex
molecular architectures. Its structure, combining a boronic acid moiety with an amino acid
ester, presents a versatile scaffold for the development of novel therapeutics, including targeted
protein degraders like PROTACSs (Proteolysis Targeting Chimeras).[5]

Molecular Structure and Physicochemical
Properties
Molecular Identity
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Property Value Source
Ethyl 2-[(3-

IUPAC Name ] N/A
boronobenzoyl)aminolacetate

CAS Number 1072945-97-1 [6]

Molecular Formula C11H14BNOs [6]

Molecular Weight 251.04 g/mol [6]

1S/C11H14BNO5/c1-2-18-
10(14)7-13-11(15)8-4-3-5-9(6-

InChl N/A
8)12(16)17/h3-6,16-

17H,2,7H2,1H3,(H,13,15)

Structural Representation

Caption: 2D Molecular Structure of Ethyl (3-boronobenzoylamino)acetate.

Predicted Physicochemical Properties

While experimentally determined data for Ethyl (3-boronobenzoylamino)acetate is not readily
available in the literature, its properties can be estimated based on analogous compounds.
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Property

Predicted
Value/Characteristic

Justification

Melting Point

130-150 °C

Phenylboronic acid has a
melting point of 216-219 °C.
The addition of the N-acylated
glycine ethyl ester moiety is
expected to lower the melting
point due to a less ordered

crystal lattice.

Boiling Point

> 300 °C (decomposes)

High-boiling point is expected
due to the presence of polar
functional groups and the
boronic acid moiety, which can
form intermolecular hydrogen
bonds. Decomposition at

higher temperatures is likely.

Solubility

Soluble in polar organic
solvents (e.g., DMSO, DMF,
methanol, ethanol). Limited

solubility in water and non-

polar solvents (e.g., hexanes).

The ester and amide groups,
along with the boronic acid,
confer polarity, enhancing
solubility in polar organic
solvents. The overall organic
character limits water solubility.
Phenylboronic acid itself has a
water solubility of 10 g/L.[7] N-
acyl amino acid esters are
generally soluble in organic

solvents.[8]

pKa

8.5-9.0

The pKa of phenylboronic acid
is approximately 8.8.[7] The
electron-withdrawing nature of
the meta-substituted amide
group is expected to have a
minor acidifying effect on the

boronic acid.

© 2025 BenchChem. All rights reserved. 3/12

Tech Support


https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.pnas.org/doi/10.1073/pnas.2022696118
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Purification

A robust and reproducible synthesis of Ethyl (3-boronobenzoylamino)acetate is crucial for its
application in drug discovery workflows. While a specific published protocol for this exact
molecule is not available, a standard and reliable method involves the amide coupling of 3-
carboxyphenylboronic acid with ethyl glycinate hydrochloride.

Synthesis Workflow
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Caption: Amide coupling synthesis workflow.

Detailed Experimental Protocol
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This protocol is a self-validating system, with each step designed to ensure high yield and
purity of the final product.

Materials:

o 3-Carboxyphenylboronic acid (1.0 eq)

» Ethyl glycinate hydrochloride (1.1 eq)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.2 eq)

o DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

e Anhydrous Dimethylformamide (DMF)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

Procedure:

o Reaction Setup: To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF,
add ethyl glycinate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at room
temperature under a nitrogen atmosphere.

o Rationale: HATU is a highly efficient and widely used peptide coupling agent that
minimizes racemization. DIPEA is a non-nucleophilic base used to neutralize the
hydrochloride salt of the amine and the acid formed during the reaction. DMF is a polar
aprotic solvent that effectively dissolves the reactants.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the
progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting
material is consumed.

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash
sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine
(1x).

o Rationale: The aqueous workup removes DMF, excess reagents, and water-soluble
byproducts. The bicarbonate wash neutralizes any remaining acidic components.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford Ethyl (3-boronobenzoylamino)acetate as a
solid.

o Rationale: Column chromatography is a standard method for purifying organic
compounds, separating the desired product from any remaining impurities.

Spectroscopic Characterization

The identity and purity of synthesized Ethyl (3-boronobenzoylamino)acetate should be

confirmed by a suite of spectroscopic techniques. Below are the expected characteristics

based on its structure and data from analogous compounds.

'H NMR Spectroscopy

Aromatic Protons: Multiplets in the range of 6 7.4-8.2 ppm.

Amide Proton (N-H): A broad singlet or triplet around & 8.5-9.0 ppm.

Methylene Protons (CHz-N): A doublet around & 4.1-4.3 ppm.

Ethyl Ester Methylene Protons (O-CHz): A quartet around 6 4.2 ppm.

Ethyl Ester Methyl Protons (CHs): A triplet around & 1.3 ppm.
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» Boronic Acid Protons (B(OH)2): A broad singlet, which may be exchangeable with D20,
typically in the range of & 5.0-8.0 ppm.

3C NMR Spectroscopy

Carbonyl Carbons (C=0): Two signals expected in the range of  165-175 ppm.

Aromatic Carbons: Signals in the range of & 125-140 ppm.

Carbon-Boron Bond (C-B): A broad signal, characteristic of boron-bound carbons.

Methylene Carbon (CHz-N): A signal around & 42 ppm.

Ethyl Ester Methylene Carbon (O-CHz): A signal around & 61 ppm.

Ethyl Ester Methyl Carbon (CHs): A signal around o 14 ppm.

Infrared (IR) Spectroscopy

e O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm~1.
¢ N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm™1.
e C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm™1.

e C=0 Stretch (Ester and Amide): Strong absorptions around 1740 cm~! (ester) and 1650
cm~1 (amide | band).

» N-H Bend (Amide Il): An absorption around 1550 cm~2.

B-O Stretch: A strong absorption in the region of 1300-1400 cm™1.

Mass Spectrometry

» Electrospray lonization (ESI): Expected to show the protonated molecule [M+H]* at m/z
252.1.

Applications in Drug Development
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Ethyl (3-boronobenzoylamino)acetate is a prime example of a fragment-based drug design
(FBDD) building block. Its bifunctional nature allows for its incorporation into larger molecules,
where the boronic acid acts as a "warhead" and the ethyl ester provides a point for further
chemical elaboration.

Serinel/Threonine Protease Inhibitors

The primary application of boronic acid-containing molecules is in the inhibition of serine and
threonine proteases.[2] The boronic acid moiety acts as a transition-state analog, forming a
reversible covalent bond with the catalytic serine or threonine residue in the enzyme's active
site.[3][4]

PROTACSs and Targeted Protein Degradation

Ethyl (3-boronobenzoylamino)acetate is particularly relevant in the rapidly evolving field of
PROTACSs.[5] PROTACSs are heterobifunctional molecules that recruit a target protein to an E3
ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Boronic acid-containing fragments can be incorporated into PROTACSs as ligands for E3 ligases
or as warheads for the protein of interest, particularly if it is a serine or threonine protease.

Mechanism of Action: The Reversible Covalent
Interaction

The therapeutic potential of molecules derived from Ethyl (3-boronobenzoylamino)acetate is
rooted in the unique chemistry of the boronic acid group.

Boronic Acid Inhibitor

R-B(OH)2 ] Tetrahedral Intermediate
h Reversible \

—“._._ ______ -~ R-B(OH)s~-Ser Adduct
Enzyme Active Site Nucleophilic Attack o

P

His-Im ---2SDNe1Lbase SAysls > SerOH [ Reversible ____ -
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Click to download full resolution via product page
Caption: Covalent interaction with a serine residue.

In the active site of a serine protease, the hydroxyl group of the catalytic serine residue,
activated by a nearby histidine residue, acts as a nucleophile. It attacks the electrophilic boron
atom of the boronic acid. This results in the formation of a stable, tetrahedral boronate adduct,
which mimics the transition state of peptide bond hydrolysis.[1] This interaction is typically
reversible, which can be advantageous in terms of drug safety and pharmacokinetics.[4]

Conclusion

Ethyl (3-boronobenzoylamino)acetate represents a strategically important building block for
modern drug discovery. Its well-defined structure, coupled with the versatile reactivity of the
boronic acid moiety, makes it a valuable tool for the design of potent and selective enzyme
inhibitors and targeted protein degraders. The synthetic accessibility and the predictable
mechanism of action of its derivatives underscore its potential in the development of next-
generation therapeutics. This guide provides the foundational knowledge for researchers to
effectively utilize this compound in their drug discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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